1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(4-METHYLBENZYL)PIPERAZINE: This can be achieved by reacting 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Etherification: The next step involves the reaction of 4-methylphenol with an appropriate alkylating agent to form 4-methylphenoxyethanol.
Coupling Reaction: Finally, the 4-(4-METHYLBENZYL)PIPERAZINE is coupled with 4-methylphenoxyethanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazines or ethers.
Scientific Research Applications
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZYL)PIPERAZINE: Known for its biological activities, including antihistaminic and anticancer properties.
4-(4-METHYLBENZYL)-N-(4-METHYLBENZYLIDENE)-1-PIPERAZINAMINE: Another piperazine derivative with potential biological activities.
Uniqueness
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-3-7-19(8-4-17)15-22-11-13-23(14-12-22)21(24)16-25-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
FYAMQQKKJKCQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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